molecular formula C14H17NO4S B7586770 5-(2-Azabicyclo[2.2.1]heptan-2-ylsulfonyl)-2-methylbenzoic acid

5-(2-Azabicyclo[2.2.1]heptan-2-ylsulfonyl)-2-methylbenzoic acid

Cat. No. B7586770
M. Wt: 295.36 g/mol
InChI Key: FNRFNPPLIVKNJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Azabicyclo[2.2.1]heptan-2-ylsulfonyl)-2-methylbenzoic acid, also known as AZD6765, is a novel compound that has been developed as a potential treatment for depression. It belongs to a class of drugs called NMDA receptor antagonists, which have been shown to have antidepressant effects in preclinical studies.

Mechanism of Action

5-(2-Azabicyclo[2.2.1]heptan-2-ylsulfonyl)-2-methylbenzoic acid acts as a selective NMDA receptor antagonist, which blocks the activity of glutamate at the receptor site. This leads to a decrease in the activity of the prefrontal cortex, which is associated with depression. By blocking the NMDA receptor, 5-(2-Azabicyclo[2.2.1]heptan-2-ylsulfonyl)-2-methylbenzoic acid enhances the activity of the AMPA receptor, which is responsible for the rapid antidepressant effects of the compound.
Biochemical and physiological effects:
5-(2-Azabicyclo[2.2.1]heptan-2-ylsulfonyl)-2-methylbenzoic acid has been shown to have a number of biochemical and physiological effects in preclinical studies. These include changes in the levels of neurotransmitters such as glutamate and GABA, as well as changes in the activity of brain regions involved in mood regulation. The compound has also been shown to have a low potential for abuse and addiction, which is an important consideration for any new psychiatric medication.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(2-Azabicyclo[2.2.1]heptan-2-ylsulfonyl)-2-methylbenzoic acid is its rapid and sustained antidepressant effects, which have been shown in both animal models and human clinical trials. The compound also has a unique mechanism of action, which could make it a valuable addition to the current arsenal of antidepressant medications. However, there are also some limitations to the use of 5-(2-Azabicyclo[2.2.1]heptan-2-ylsulfonyl)-2-methylbenzoic acid in lab experiments, including the need for specialized equipment and expertise to synthesize and administer the compound.

Future Directions

There are a number of future directions for research on 5-(2-Azabicyclo[2.2.1]heptan-2-ylsulfonyl)-2-methylbenzoic acid. One area of interest is the potential use of the compound in combination with other antidepressants, to enhance their efficacy and reduce side effects. Another area of interest is the use of 5-(2-Azabicyclo[2.2.1]heptan-2-ylsulfonyl)-2-methylbenzoic acid in the treatment of other psychiatric disorders, such as anxiety and addiction. Finally, there is a need for further research on the long-term safety and efficacy of the compound, particularly in human clinical trials.

Synthesis Methods

5-(2-Azabicyclo[2.2.1]heptan-2-ylsulfonyl)-2-methylbenzoic acid is synthesized by a multistep process involving the reaction of 2-methylbenzoic acid with 2-azabicyclo[2.2.1]hept-5-en-3-one, followed by sulfonylation and purification steps. The synthesis method has been optimized to produce high yields and purity of the compound.

Scientific Research Applications

5-(2-Azabicyclo[2.2.1]heptan-2-ylsulfonyl)-2-methylbenzoic acid has been extensively studied in preclinical models of depression, including animal models and human clinical trials. The compound has been shown to have rapid and sustained antidepressant effects, with a mechanism of action that differs from traditional antidepressants. It has also been shown to have potential as a treatment for other psychiatric disorders, such as anxiety and addiction.

properties

IUPAC Name

5-(2-azabicyclo[2.2.1]heptan-2-ylsulfonyl)-2-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4S/c1-9-2-5-12(7-13(9)14(16)17)20(18,19)15-8-10-3-4-11(15)6-10/h2,5,7,10-11H,3-4,6,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNRFNPPLIVKNJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CC3CCC2C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Azabicyclo[2.2.1]heptan-2-ylsulfonyl)-2-methylbenzoic acid

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